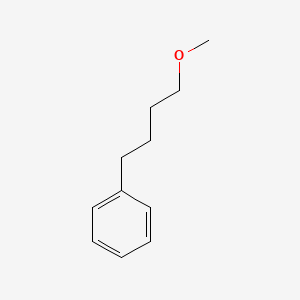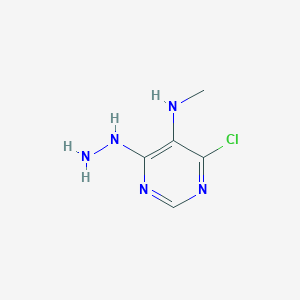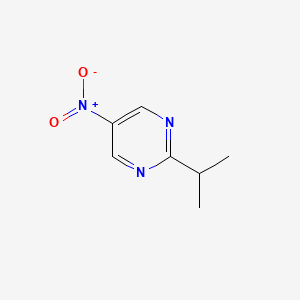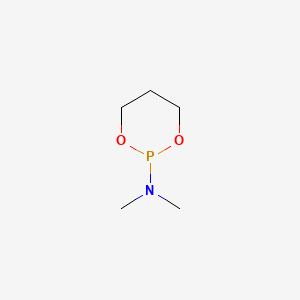
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)-: is a cyclic organophosphorus compound with the molecular formula C5H12NO2P. It is characterized by a six-membered ring containing both oxygen and phosphorus atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- can be synthesized through the reaction of dimethylamine with a suitable phosphorus-containing precursor. One common method involves the reaction of dimethylamine with a cyclic phosphite ester under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced catalytic systems and efficient separation techniques ensures the production of high-quality material suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphine oxides and related compounds.
Reduction: Phosphines and other reduced derivatives.
Substitution: Various substituted phosphorinane derivatives.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- Cyclic 2,2-dimethyltrimethylene phosphonate
- Neopentylene phosphite
- Neopentylglycol hydrogen phosphite
Comparison: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- is unique due to its specific ring structure and the presence of the dimethylamino groupFor example, the presence of the dimethylamino group can enhance the compound’s ability to act as a ligand or reactant in various chemical processes .
Propriétés
Numéro CAS |
17454-25-0 |
|---|---|
Formule moléculaire |
C5H12NO2P |
Poids moléculaire |
149.13 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C5H12NO2P/c1-6(2)9-7-4-3-5-8-9/h3-5H2,1-2H3 |
Clé InChI |
ATORACUFQKQFMY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P1OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




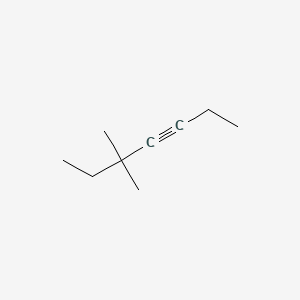
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)

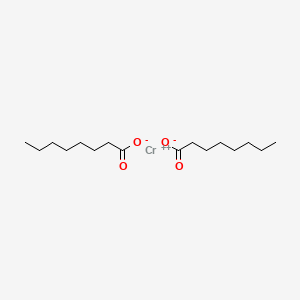
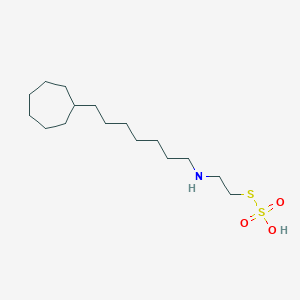
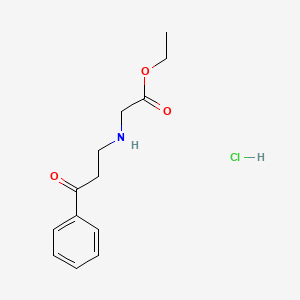
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
